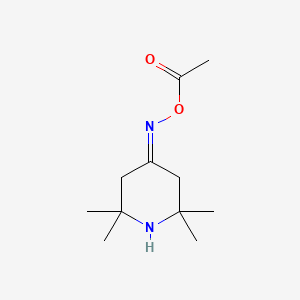
N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide, also known as BQ-788, is a selective antagonist of the endothelin B receptor (ETB). ETB receptors are found in various tissues and play a role in regulating blood pressure, vascular tone, and other physiological functions. BQ-788 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Applications De Recherche Scientifique
N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide is in cancer treatment. ETB receptors are overexpressed in several types of cancer, including breast, prostate, and lung cancer. N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide has been shown to inhibit the growth and metastasis of cancer cells by blocking the activation of ETB receptors. In addition, N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide has been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer.
N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide has also been studied for its potential applications in cardiovascular diseases. ETB receptors play a role in regulating blood pressure and vascular tone, and their dysfunction is associated with hypertension and other cardiovascular diseases. N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide has been shown to lower blood pressure and improve endothelial function in animal models of hypertension. In addition, N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide has been shown to reduce the formation of atherosclerotic plaques and improve vascular remodeling in animal models of atherosclerosis.
In neurological disorders, N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide has been studied for its potential neuroprotective effects. ETB receptors are found in the brain and are involved in several neurological functions, including synaptic plasticity and neuroinflammation. N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide has been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Mécanisme D'action
N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide selectively blocks the activation of ETB receptors by endothelin-1 (ET-1), a peptide hormone that regulates various physiological functions. ET-1 binds to both ETB and endothelin A (ETA) receptors, but the activation of ETB receptors is associated with beneficial effects, while the activation of ETA receptors is associated with vasoconstriction and other adverse effects. N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide binds to the ETB receptor and prevents the binding of ET-1, thereby blocking its downstream signaling pathways. The inhibition of ETB receptor activation by N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide leads to vasodilation, anti-inflammatory effects, and other beneficial effects in various diseases.
Biochemical and Physiological Effects
N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide has several biochemical and physiological effects, depending on the tissue and disease context. In cancer cells, N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide inhibits the activation of ETB receptors, leading to reduced proliferation, migration, and invasion. In cardiovascular diseases, N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide lowers blood pressure, improves endothelial function, and reduces the formation of atherosclerotic plaques. In neurological disorders, N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide reduces neuroinflammation, improves cognitive function, and protects against neuronal damage. N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide has also been shown to have anti-inflammatory effects in various tissues, including the lung, liver, and kidney.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide has several advantages for lab experiments, including its high selectivity for ETB receptors, its well-established synthesis method, and its extensive characterization in various disease models. However, N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide also has some limitations, including its low solubility in aqueous solutions, its potential off-target effects at high concentrations, and its limited bioavailability in vivo. These limitations can be overcome by optimizing the experimental conditions, using appropriate controls, and using alternative ETB receptor antagonists for comparison.
Orientations Futures
There are several future directions for the research on N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide. One direction is to further optimize the synthesis method and improve the purity and yield of the product. Another direction is to investigate the potential off-target effects of N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide and compare it with other ETB receptor antagonists. In addition, future studies could focus on the pharmacokinetics and pharmacodynamics of N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide in vivo, including its bioavailability, distribution, metabolism, and excretion. Finally, future studies could explore the potential applications of N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide in other diseases, such as inflammatory bowel disease, renal disease, and pulmonary hypertension.
Méthodes De Synthèse
N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide can be synthesized by coupling N-butyl-ethylenediamine with 4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid using standard peptide synthesis techniques. The final product is obtained after purification by high-performance liquid chromatography (HPLC). The synthesis of N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethanediamide has been reported in several research articles, and the purity and yield of the product can be optimized by modifying the reaction conditions.
Propriétés
IUPAC Name |
N-butyl-N'-(4-hydroxy-2-oxo-1H-quinolin-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-2-3-8-16-14(21)15(22)18-11-12(19)9-6-4-5-7-10(9)17-13(11)20/h4-7H,2-3,8H2,1H3,(H,16,21)(H,18,22)(H2,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLBQGNTGIRVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=C(C2=CC=CC=C2NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N'-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-fluorophenyl)amino]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914130.png)



![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914170.png)

![2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914192.png)

![N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914203.png)



![4-hydroxy-7-(3-methoxyphenyl)-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914241.png)
![4-hydroxy-7-(4-methoxyphenyl)-9-(2-thienyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914244.png)